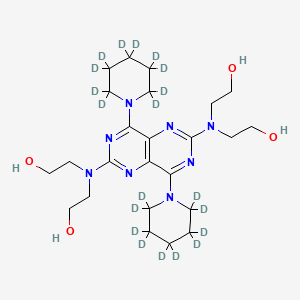
Dipyridamole-D20 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells.
- When given chronically, it inhibits blood clot formation, and when given at high doses over a short time, it causes blood vessel dilation .
Dipyridamole-D20 (Major): is a nucleoside transport inhibitor and a PDE3 inhibitor medication.
准备方法
- The synthetic routes and reaction conditions for Dipyridamole-D20 (Major) are not explicitly mentioned in the search results.
- For industrial production methods, further research would be needed.
化学反应分析
- The types of reactions that Dipyridamole-D20 (Major) undergoes are not specified in the search results.
- Common reagents and conditions used in these reactions are not provided.
- Major products formed from these reactions are not mentioned.
科学研究应用
Dipyridamole-D20 (Major): has been used in various scientific research applications:
作用机制
- The mechanism by which Dipyridamole-D20 (Major) exerts its effects involves:
- Inhibition of nucleoside transport.
- Increased adenosine levels.
- Inhibition of platelet aggregation.
- Vasodilation, especially in the coronary tree.
相似化合物的比较
- Unfortunately, specific similar compounds are not mentioned in the search results.
- it’s worth noting that Dipyridamole-D20 (Major) has unique properties due to its inhibition of nucleoside transport and its effects on adenosine levels.
Please note that while I’ve provided information based on available sources, further research may be necessary to explore additional details about this compound
生物活性
Dipyridamole-D20 (Major) is a deuterated form of dipyridamole, a compound traditionally used as an anti-platelet agent. Recent studies have explored its potential in cancer therapy and other biological activities, revealing significant insights into its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
Dipyridamole-D20 (Major) has the chemical formula C24H40N8O4 and a molecular weight of approximately 480.64 g/mol. The incorporation of deuterium enhances the stability and metabolic profile of the compound, potentially improving its pharmacokinetic properties compared to its non-deuterated counterpart .
- Inhibition of Phosphodiesterase (PDE) : Dipyridamole acts primarily as a PDE inhibitor, increasing intracellular concentrations of cyclic nucleotides. This modulation affects various signaling pathways, enhancing cellular responses to stimuli .
- Apoptosis Induction : Research indicates that dipyridamole can induce apoptosis in cancer cells through multiple pathways, including the mitochondrial apoptotic pathway. It enhances the cytotoxic effects of other chemotherapeutic agents like bortezomib by targeting pro-survival pathways and inhibiting key anti-apoptotic proteins such as Mcl-1 and Bcl-2 .
- JAK2 Phosphorylation Inhibition : Dipyridamole selectively abrogates JAK2 phosphorylation in cancer cells, contributing to its anti-tumor effects . This mechanism is particularly relevant in hematologic malignancies.
Study on Lymphoid Neoplasms
A cohort study involving patients prescribed dipyridamole revealed a significant association with a reduced risk of lymphoid neoplasms. Specifically, dipyridamole users exhibited a hazard ratio (HR) of 0.65 for developing lymphoid neoplasms compared to non-users, indicating a protective effect against such cancers . The study highlighted that the risk reduction was particularly notable for non-Hodgkin lymphomas.
Combination Therapy with Bortezomib
In preclinical models, dipyridamole was shown to enhance the efficacy of bortezomib in treating hematologic cancers. The combination therapy resulted in significantly higher cytotoxicity against K562 cells compared to bortezomib alone, demonstrating a synergistic effect with combination index (CI) values indicating strong synergy (CI < 1) . This suggests that dipyridamole may serve as an effective adjunct therapy in cancer treatment protocols.
Biological Activity Summary Table
属性
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKFCXSFNUWAM-KHKAULECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])N(CCO)CCO)N(CCO)CCO)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














